![molecular formula C16H15N3O2 B2737940 N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide CAS No. 1311908-09-4](/img/structure/B2737940.png)
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide, also known as CRTH2 antagonist, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in the treatment of various inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis.
Mécanisme D'action
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide acts as a N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide antagonist, which is a G protein-coupled receptor that is involved in the inflammatory response. By blocking the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor, N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide inhibits the release of inflammatory mediators, such as leukotrienes, and reduces inflammation.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce airway inflammation in a mouse model of asthma and to reduce skin inflammation in a mouse model of atopic dermatitis. Additionally, N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been shown to reduce nasal symptoms in a human study of allergic rhinitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide in lab experiments is its specificity for the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor. This allows researchers to investigate the role of the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor in inflammatory diseases. However, one limitation is that the compound may have off-target effects, which could affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide. One direction is to investigate its potential use in other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to investigate its combination with other anti-inflammatory drugs to enhance its efficacy. Additionally, the development of new N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide antagonists with improved pharmacokinetic properties could lead to the development of new therapies for inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide involves the reaction of 4-(pyridin-3-yloxy)benzoic acid with 1-cyanopropyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-4-pyridin-3-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-13(10-17)19-16(20)12-5-7-14(8-6-12)21-15-4-3-9-18-11-15/h3-9,11,13H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSTPGWDLKJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.